MFCD02222031

Description

Such compounds often exhibit unique physicochemical properties, including variable solubility, thermal stability, and reactivity, depending on their functional groups and molecular architecture .

For instance, compounds like CAS 1022150-11-3 (MFCD28167899) are synthesized via nucleophilic substitution or coupling reactions using catalysts such as palladium complexes (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) . Similar synthetic routes may apply to “MFCD02222031,” involving intermediates dissolved in polar aprotic solvents (e.g., DMF or THF) under controlled temperatures .

Properties

IUPAC Name |

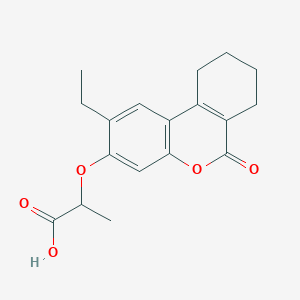

2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-3-11-8-14-12-6-4-5-7-13(12)18(21)23-16(14)9-15(11)22-10(2)17(19)20/h8-10H,3-7H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUPDIIYFYUVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(C)C(=O)O)OC(=O)C3=C2CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02222031 typically involves the reaction of 2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product. The scalability of this process makes it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

MFCD02222031 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chromen ring allows for electrophilic substitution reactions, where different substituents can be introduced

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

MFCD02222031 has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s chromen core is of interest for its potential biological activity, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of diseases related to oxidative stress.

Industry: This compound is used in the development of new materials and as a precursor in various chemical processes .

Mechanism of Action

The mechanism by which MFCD02222031 exerts its effects is primarily through its interaction with specific molecular targets. The chromen core can interact with various enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “MFCD02222031,” two structurally related compounds are selected for comparison:

Compound A : (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MFCD13195646)

- Molecular Formula : C₆H₅BBrClO₂

- Molecular Weight : 235.27 g/mol

- Key Properties :

Compound B : 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1, MFCD00003330)

- Molecular Formula : C₇H₅BrO₂

- Molecular Weight : 201.02 g/mol

- Key Properties :

Comparative Analysis

| Property | “this compound” (Inferred) | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | ~480–500 g/mol* | 235.27 g/mol | 201.02 g/mol |

| LogP | ~2.5–3.0* | 2.15 (XLOGP3) | -2.63 (SILICOS-IT) |

| Solubility | Moderate (~0.5 mg/mL)* | 0.24 mg/mL | 0.687 mg/mL |

| Synthetic Complexity | High (multi-step) | Moderate (single-step) | Low (one-pot reaction) |

| Applications | Catalysis/Pharmaceuticals | Suzuki coupling reagent | Organic electronics |

*Inferred from analogous compounds in –13.

Structural and Functional Differences

Functional Groups :

- Compound A contains a boronic acid group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas Compound B features a benzimidazole core with electron-withdrawing nitro groups, enhancing its optical properties .

- “this compound” likely incorporates a larger aromatic system or heteroatoms (e.g., nitrogen/oxygen), increasing its molecular weight and complexity compared to A and B .

Solubility and Bioavailability :

- Compound B’s higher solubility (0.687 mg/mL) versus Compound A (0.24 mg/mL) correlates with its lower LogP (-2.63), suggesting better aqueous compatibility for biomedical applications .

- “this compound”’s moderate solubility and higher LogP (~2.5–3.0) may limit its use in aqueous systems but favor lipid membrane permeability in drug design .

Thermal and Chemical Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.